N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide
CAS No.: 895935-82-7
Cat. No.: VC4418640
Molecular Formula: C15H15NO2S
Molecular Weight: 273.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895935-82-7 |
|---|---|
| Molecular Formula | C15H15NO2S |
| Molecular Weight | 273.35 |
| IUPAC Name | N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide |
| Standard InChI | InChI=1S/C15H15NO2S/c1-3-14-8-12(9-19-14)15(18)16-13-6-4-5-11(7-13)10(2)17/h4-9H,3H2,1-2H3,(H,16,18) |
| Standard InChI Key | ZCTDOJXDUHEKDA-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Introduction
Structural Characteristics and Molecular Identity
N-(3-Acetylphenyl)-5-ethylthiophene-3-carboxamide belongs to the thiophene-carboxamide family, a class of heterocyclic compounds with a sulfur-containing five-membered ring. Its molecular formula is C₁₅H₁₅NO₂S, corresponding to a molecular weight of 273.35 g/mol . Key structural identifiers include:
The compound’s planar thiophene ring and acetylphenyl group contribute to its moderate lipophilicity (XLogP3 = 3.0), suggesting favorable membrane permeability for potential therapeutic applications .
Synthesis and Chemical Properties
Synthetic Routes
Thiophene-carboxamides like N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide are typically synthesized via condensation reactions between thiophenecarboxylic acid derivatives and amine-containing precursors. A generalized two-step approach involves:
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Knoevenagel condensation of cycloheptanone with cyanoacetamide derivatives to form intermediate α,β-unsaturated nitriles.
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Gewald cyclization using sulfur and a base (e.g., diethylamine) to construct the thiophene ring .
For this specific compound, coupling of 5-ethylthiophene-3-carboxylic acid with 3-aminoacetophenone under peptide-like coupling conditions (e.g., EDCI/HOBt) is a plausible route, though explicit literature protocols remain unpublished.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area | 74.4 Ų | |
| Rotatable Bond Count | 4 | |
| Heavy Atom Count | 19 | |
| Solubility | Not publicly available |
The relatively high polar surface area (74.4 Ų) implies limited blood-brain barrier penetration, aligning with typical profiles of peripherally acting drugs .
Computational and Pharmacological Insights
Molecular Docking Predictions
In silico analyses of related thiophene-carboxamides provide mechanistic hypotheses:
| Target | Binding Affinity (kcal/mol) | Key Interactions | Source |
|---|---|---|---|
| HIV-1 RNase H | -9.2 | Hydrogen bonding with Q500 | |
| COX-2 Active Site | -10.4 | Hydrophobic pockets |
While these data pertain to analogs, they underscore the scaffold’s versatility in targeting enzyme allosteric sites .
ADMET Profiling
Predicted pharmacokinetic properties include:
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Absorption: Moderate (Caco-2 permeability = 5.32 × 10⁻⁶ cm/s)
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Metabolism: Likely CYP3A4 substrate
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Toxicity: Low Ames mutagenicity risk
These profiles derive from QSAR models of structurally related compounds .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H302 (Harmful if swallowed) | Use personal protective equipment | |
| H315 (Causes skin irritation) | Avoid inhalation |
Storage recommendations include maintaining the compound at 2–8°C in a sealed, dry environment .
Future Research Directions
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Synthetic Optimization: Develop scalable routes with improved yields.
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Target Validation: Screen against viral polymerases and inflammatory targets.
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In Vivo Studies: Assess bioavailability and toxicity in animal models.
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